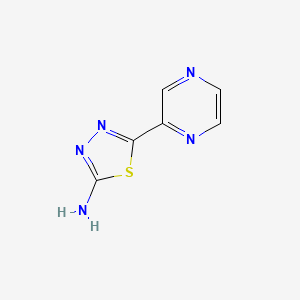

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazine ring fused with a thiadiazole ring.

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine, also known as Oltipraz, is the extracellular signal-regulated kinase (ERK) . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival.

Mode of Action

Oltipraz acts as an inhibitor of ERK . By inhibiting ERK, Oltipraz can interfere with the MAPK/ERK signaling pathway, leading to alterations in the cellular processes that this pathway controls.

Biochemical Pathways

Oltipraz affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting ERK, Oltipraz can disrupt this signaling, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

It has been suggested that oltipraz may have a significant effect on the metabolism of certain carcinogens . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oltipraz and their impact on its bioavailability.

Result of Action

Oltipraz has been shown to have a protective effect against carcinogenesis in various organs in rodents, including the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, and trachea . This is likely due to its ability to inhibit ERK and disrupt the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oltipraz. For example, exposure to certain environmental toxins may increase the risk of liver disease, and Oltipraz has been shown to have a protective effect against liver fibrosis caused by such toxins . .

Análisis Bioquímico

Biochemical Properties

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which are involved in detoxification pathways . The interaction with glutathione S-transferases enhances the detoxification of electrophilic compounds, thereby protecting cells from oxidative stress and damage. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous substrates .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant response elements and the enhancement of cellular defense mechanisms against oxidative stress . Furthermore, this compound can modulate the expression of genes involved in detoxification and stress response, thereby contributing to cellular homeostasis and protection against toxic insults .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can activate the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and nuclear translocation of Nrf2 . This activation results in the transcriptional upregulation of genes involved in antioxidant defense and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can exert sustained protective effects on cellular function, particularly in reducing oxidative stress and preventing cellular damage . The extent of these effects may diminish over time due to the gradual degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects against oxidative stress and carcinogenesis . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and alterations in hematological parameters . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. This compound interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which play crucial roles in the metabolism of xenobiotics and endogenous compounds . The activation of these enzymes by this compound enhances the detoxification of harmful substances and reduces oxidative stress, thereby contributing to cellular protection and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues and cells are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals . These localization mechanisms ensure that the compound reaches its intended sites of action and modulates the relevant biochemical pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines or thiols.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halides, alkoxides, under reflux or room temperature conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

Industry: Utilized in the development of new materials with unique properties

Comparación Con Compuestos Similares

Oltipraz: A dithiolethione derivative with chemopreventive properties.

Pyrazinamide: An anti-tuberculosis agent with a pyrazine ring.

Glipizide: An anti-diabetic drug with a pyrazine moiety

Uniqueness: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a pyrazine and thiadiazole ring, which imparts distinct biological activities and chemical reactivity.

Actividad Biológica

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine, also known as Oltipraz, is a compound of significant interest due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications based on various research findings.

Target and Mode of Action

The primary target of this compound is the extracellular signal-regulated kinase (ERK), where it acts as an inhibitor. This inhibition affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cellular responses to growth signals and stressors.

Biochemical Pathways

The compound has been shown to modulate several biochemical pathways:

- Nrf2 Signaling Pathway : It activates the Nrf2 pathway, leading to enhanced antioxidant responses and cellular defense mechanisms against oxidative stress.

- Enzyme Interactions : this compound interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which are vital for detoxification processes.

Pharmacological Activities

Research has highlighted various pharmacological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

- Anticancer Properties : Oltipraz has been recognized for its protective effects against carcinogenesis in multiple organs in rodent models. It shows promise in reducing the incidence of tumors in the bladder, colon, liver, and other organs.

- Antioxidant Effects : The compound's ability to enhance antioxidant defenses makes it a candidate for protecting against oxidative damage linked to various diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives, it was found that certain substitutions at the amino group significantly enhanced activity against pathogenic bacteria. For instance, compounds with phenyl or thiocarbohydrazide substitutions exhibited markedly improved inhibitory effects compared to unsubstituted variants .

Pharmacokinetics

The pharmacokinetic profile of Oltipraz suggests that it may influence the metabolism of specific carcinogens. Its stability under various environmental conditions is notable; however, prolonged exposure to light and heat can lead to degradation.

Propiedades

IUPAC Name |

5-pyrazin-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAPYLIQLXNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275324 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-62-9 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.